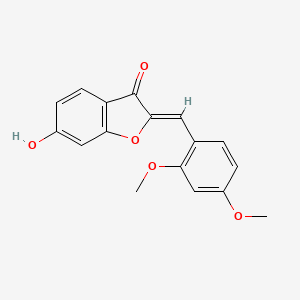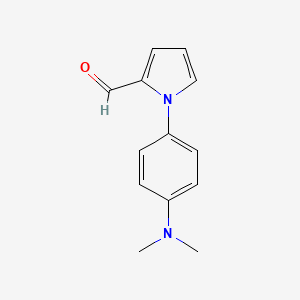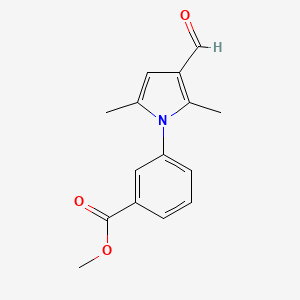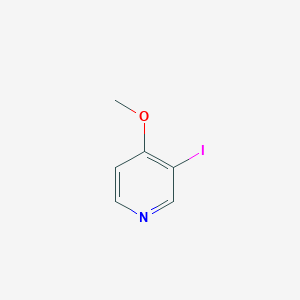
(2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical and Chemical Properties Analysis
The average mass of “(2Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one” is 298.290 Da and its monoisotopic mass is 298.084137 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral properties are not available in the current literature.
Scientific Research Applications
Benzofuran Derivatives in Drug Development
Natural Source and Bioactivity : Benzofuran compounds are ubiquitous in nature and exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The potential applications in various domains make these compounds attractive for chemical and pharmaceutical research, leading to their consideration as potential natural drug lead compounds (Miao et al., 2019).
Antimicrobial Properties : Benzofuran derivatives have been highlighted for their antimicrobial properties. The structure of benzofuran and its derivatives, found in both natural products and synthetic compounds, has shown a wide range of pharmacological applications. Some benzofuran derivatives have been used in treating skin diseases such as cancer or psoriasis, showcasing the versatility and potential of this scaffold in drug discovery, especially in searching for efficient antimicrobial candidates (Hiremathad et al., 2015).
Synthetic Approaches and Applications : The synthesis and properties of aurones (2-benzylidenebenzofuran-3(2Н)-ones) have been extensively reviewed, illustrating the common precursors and reactions involved in creating aurones. These compounds' electrophile and nucleophile reactions, as well as reduction reactions, have been investigated, showing their importance in medicinal chemistry (Popova et al., 2019).
Antioxidant Activity and Analysis Methods : The importance of benzofuran derivatives in studying antioxidants has been acknowledged, with various tests used to determine antioxidant activity. These tests highlight the role of benzofuran compounds in contributing to understanding the mechanisms and kinetics of antioxidant activities, which is crucial in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-12-5-3-10(14(9-12)21-2)7-16-17(19)13-6-4-11(18)8-15(13)22-16/h3-9,18H,1-2H3/b16-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKDSSOVVTVBDK-APSNUPSMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)
![3-[(4-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B1298234.png)



